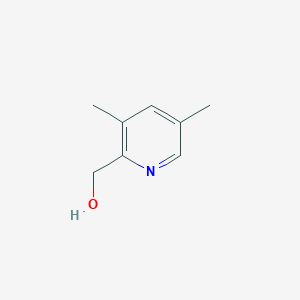

(3,5-Dimethylpyridin-2-yl)methanol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(3,5-dimethylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-3-7(2)8(5-10)9-4-6/h3-4,10H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBUQQGMZGGFKDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442636 | |

| Record name | (3,5-dimethylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202932-05-6 | |

| Record name | (3,5-dimethylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: (3,5-Dimethylpyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available technical data for (3,5-Dimethylpyridin-2-yl)methanol. It is important to note that publicly accessible information regarding this specific compound is limited. Much of the available literature pertains to the structurally related and more extensively studied (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. This guide focuses solely on the titled compound and explicitly indicates where data is predicted or unavailable.

Core Chemical Properties

This compound, with the CAS number 202932-05-6, is a pyridine derivative. Its primary known role in the pharmaceutical context is as an intermediate in the synthesis of impurities for certain proton pump inhibitors, such as Des-Methoxy Esomeprazole.[1]

Physicochemical Data

The known and predicted physicochemical properties of this compound are summarized in the table below. It is critical to note that some of these values are predicted and have not been experimentally verified in available literature.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁NO | [2] |

| Molar Mass | 137.18 g/mol | [3] |

| Appearance | Colourless to Brown Oil | [4] |

| Melting Point | 92 °C | [3] |

| Boiling Point | 257.3 ± 35.0 °C (Predicted) | [3] |

| Density | 1.063 ± 0.06 g/cm³ (Predicted) | [3] |

| Storage Temperature | 2-8°C | [4] |

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published, a plausible synthetic route can be proposed based on general organic chemistry principles.

Plausible Synthetic Pathway

A common method for the preparation of pyridine-2-methanol derivatives is the reduction of the corresponding pyridine-2-carboxylic acid or its ester. The logical workflow for a plausible synthesis starting from 3,5-lutidine is outlined below. This pathway is theoretical and not based on a cited experimental protocol for this specific molecule.

Caption: Plausible synthetic workflow for this compound.

Experimental Considerations (Theoretical):

-

Oxidation of 3,5-Lutidine: The methyl group at the 2-position of 3,5-lutidine could be selectively oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂). The reaction conditions would need to be carefully controlled to prevent over-oxidation or reaction at the other methyl group.

-

Reduction of 3,5-Dimethylpyridine-2-carboxylic Acid: The resulting carboxylic acid could then be reduced to the primary alcohol. A suitable reducing agent for this transformation would be lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF or diethyl ether), followed by an aqueous workup.

Biological Activity and Signaling Pathways

There is no available information in the reviewed scientific literature to suggest that this compound has been evaluated for its own biological activity or to determine its involvement in any signaling pathways. Its primary documented relevance is as a building block for the synthesis of Des-Methoxy Esomeprazole, an impurity found in the production of the proton pump inhibitor Esomeprazole.[1]

Caption: Relationship of this compound to Esomeprazole.

Safety and Handling

A comprehensive safety profile with GHS classifications for this compound is not available. However, a Safety Data Sheet (SDS) provides general guidance for handling.[5]

Recommended Precautions

-

Engineering Controls: Handle in a well-ventilated place.[5]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[5]

First Aid Measures

-

Inhalation: Move the victim to fresh air.[5]

-

Skin Contact: Take off contaminated clothing immediately.[5]

-

Eye Contact: Rinse with pure water for at least 15 minutes.[5]

-

Ingestion: Rinse mouth with water.[5]

Storage

-

Store the container tightly closed in a dry, cool, and well-ventilated place.[5] Recommended long-term storage is at 2-8°C.[4]

Caption: General safety and handling workflow for chemical reagents.

Conclusion

This compound is a chemical intermediate with limited available data in the public domain. While its basic chemical identity is established, a comprehensive understanding of its reactivity, biological effects, and a detailed, experimentally verified synthesis protocol are lacking. Researchers and drug development professionals should exercise caution and rely on general principles of chemical safety when handling this compound, and be aware of the potential for confusion with its 4-methoxy analog. Further research would be necessary to fully characterize its chemical and biological properties.

References

- 1. Des-Methoxy Esomeprazole : Venkatasai Life Sciences [venkatasailifesciences.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine - Google Patents [patents.google.com]

Technical Guide: (3,5-Dimethylpyridin-2-yl)methanol

CAS Number: 202932-05-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,5-Dimethylpyridin-2-yl)methanol is a substituted pyridine derivative.[1][2][3][4] This technical guide provides a summary of the currently available information on this compound. It should be noted that publicly available data on this compound is limited, and it is a distinct compound from the more extensively documented (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, a key intermediate in the synthesis of proton pump inhibitors.[5]

Physicochemical Properties

The following table summarizes the known physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁NO | [1][2][3][6] |

| Molecular Weight | 137.18 g/mol | [1][2][3][6] |

| Melting Point | 92 °C | [1] |

| Boiling Point | 257.3 ± 35.0 °C (Predicted) | [1] |

| Density | 1.063 ± 0.06 g/cm³ (Predicted) | [1] |

| Appearance | Colourless to Brown Oil | [3] |

| Purity | ≥95% | [7] |

Applications and Biological Role

Information regarding the specific applications and biological activity of this compound is not widely available in peer-reviewed literature. However, some sources suggest its potential role as a chemical intermediate.

| Area | Description | Source(s) |

| Chemical Synthesis | Intermediate in the preparation of Omeprazole metabolites. | [8] |

| Research Use | Identified for industrial and scientific research purposes. | [9] |

No specific signaling pathways involving this compound have been documented in the available literature.

Experimental Protocols

Handling and Storage

Based on available safety data sheets, the following handling and storage recommendations are provided:

-

Storage: Store in an inert atmosphere at 2-8°C.[2]

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam in case of fire.[9]

-

Personal Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[9]

Logical Relationships

The primary identified role of this compound is as a chemical intermediate. The following diagram illustrates this logical relationship.

References

- 1. chembk.com [chembk.com]

- 2. 202932-05-6|this compound|BLD Pharm [bldpharm.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. CAS 202932-05-6: 2-Piridinemetanol,3,5-dimetil- [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. dev.klivon.com [dev.klivon.com]

- 7. aobchem.com [aobchem.com]

- 8. 3,5-Dimethyl-2-pyridinemethanol | CymitQuimica [cymitquimica.com]

- 9. echemi.com [echemi.com]

- 10. CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation - Google Patents [patents.google.com]

A Technical Guide to (3,5-Dimethylpyridin-2-yl)methanol and its Structurally Related Analogs

Introduction: This technical guide provides a detailed overview of the molecular structure, properties, and synthesis of (3,5-Dimethylpyridin-2-yl)methanol. Due to the limited availability of in-depth experimental data for this specific compound, this document also presents a comprehensive analysis of the structurally similar and industrially significant compound, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, as a case study. This guide is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry.

This compound (Target Compound)

This compound is a substituted pyridine derivative. While it is available commercially for research purposes, detailed literature on its synthesis, reactivity, and applications is not extensive.

Molecular Identity and Properties

The primary molecular identifiers and known physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 202932-05-6 | [1][2][3] |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-(Hydroxymethyl)-3,5-dimethylpyridine | [1] |

| SMILES | CC1=CN=C(CO)C(C)=C1 | [3] |

| Melting Point | 92 °C | [5] |

| Predicted Density | 1.063 ± 0.06 g/cm³ | [5] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3] |

Plausible Synthetic Workflow

Caption: Plausible synthetic workflow for this compound.

Case Study: (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

To provide the in-depth technical detail required by research professionals, we present a comprehensive guide to the closely related analog, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. This compound is a critical intermediate in the pharmaceutical industry, particularly in the synthesis of proton pump inhibitors (PPIs) like omeprazole and esomeprazole.[6][7]

Molecular Identity and Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 86604-78-6 | [8][9] |

| Molecular Formula | C₉H₁₃NO₂ | [8][9] |

| Molecular Weight | 167.21 g/mol | [8][10] |

| IUPAC Name | (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol | [11] |

| Appearance | White to light brown powder or crystal | [7][8] |

| Melting Point | 56.5-60.5 °C | [8][9] |

| Boiling Point | 115-135 °C (at 0.01 Torr) | [7][8] |

| Solubility | Slightly soluble in Chloroform | [8][9] |

| InChIKey | PSEPRWKZZJWRCB-UHFFFAOYSA-N | [7][8] |

Experimental Protocols: Synthesis

A prevalent method for synthesizing (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol involves the catalytic hydrogenation of the corresponding nitrile to an amine, followed by diazotization to yield the alcohol.[12][13]

Protocol: Two-Step Synthesis via Catalytic Hydrogenation and Diazotization

Step 1: Catalytic Hydrogenation of 3,5-Dimethyl-4-methoxypyridine-2-carbonitrile [12]

-

Preparation: In a suitable autoclave, dissolve 3,5-dimethyl-4-methoxypyridine-2-carbonitrile in methanol saturated with ammonia.

-

Catalyst Addition: Under an inert atmosphere (e.g., argon), carefully add a slurry of Raney® Nickel (approximately 5-10% by weight of the substrate) to the solution.

-

Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize the reactor to 10-50 bar. Heat the reaction mixture to 80-120 °C and maintain with stirring until the reaction is complete (monitored by TLC or GC).

-

Work-up: After cooling and venting, filter the catalyst from the reaction mixture. Caution: Keep the Raney® Nickel filter cake wet with solvent to prevent ignition.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to yield (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine, which can be used in the next step without further purification.

Step 2: Diazotization of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine [13]

-

Preparation: Dissolve the crude methanamine from Step 1 in an aqueous acidic solution, such as aqueous acetic acid.

-

Diazotization: Cool the solution in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂) in water. Maintain the temperature below 5-10 °C during the addition.

-

Reaction: Allow the mixture to stir at low temperature and then warm to room temperature until nitrogen evolution ceases.

-

Extraction: Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate) and extract the product into an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, can be purified further by crystallization or column chromatography.

Visualized Synthesis and Application Workflow

The following diagrams illustrate the experimental workflow for the synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol and its subsequent application in the production of proton pump inhibitors.

Caption: Experimental workflow for the synthesis of the title compound's analog.

Caption: Logical workflow for application in Proton Pump Inhibitor (PPI) synthesis.[7]

Safety and Handling

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is an irritant and requires careful handling in a laboratory setting.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Reference |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation | [11] |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation | [11] |

| Respiratory Tract | GHS07 | Warning | H335: May cause respiratory irritation | [11] |

Handling Recommendations: Use only in a well-ventilated area or under a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4][14] Avoid breathing dust.[10] Store in a tightly closed container in a dry, cool place.[3]

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 3. 202932-05-6|this compound|BLD Pharm [bldpharm.com]

- 4. echemi.com [echemi.com]

- 5. chembk.com [chembk.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 3,5-Dimethyl-4-methoxy-2-pyridinemethanol | 86604-78-6 [chemicalbook.com]

- 9. lookchem.com [lookchem.com]

- 10. 3,5-Dimethyl-4-methoxy-2-pyridinemethanol - Safety Data Sheet [chemicalbook.com]

- 11. 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine | C9H13NO2 | CID 737823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents [patents.google.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of (3,5-Dimethylpyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for (3,5-Dimethylpyridin-2-yl)methanol, a valuable pyridine derivative in medicinal chemistry and drug development. The document details two main synthetic routes starting from readily available precursors: 3,5-Lutidine and 2,3,5-Collidine. Each pathway is presented with detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication.

Core Synthesis Pathways

Two principal routes for the synthesis of this compound have been identified and are detailed below. The choice of pathway may depend on factors such as starting material availability, desired scale, and laboratory capabilities.

Pathway 1: Synthesis from 3,5-Lutidine via N-Oxidation and Boekelheide Rearrangement

This classic and widely utilized pathway involves a three-step process starting from 3,5-Lutidine (3,5-dimethylpyridine). The key steps are the N-oxidation of the pyridine ring, followed by a Boekelheide rearrangement to introduce a functional group at the 2-position, and subsequent hydrolysis to yield the target alcohol.

Experimental Protocols:

Step 1: Synthesis of 3,5-Lutidine-N-Oxide

-

Materials: 3,5-Lutidine, glacial acetic acid, 35% hydrogen peroxide, sodium carbonate, chloroform, sodium sulfate.

-

Procedure: In a round-bottom flask placed in a fume hood, combine 0.5 mol of glacial acetic acid with 0.051 mol of 3,5-dimethylpyridine.[1] To this mixture, add 5 mL of 35% hydrogen peroxide.[1] The reaction mixture is heated to 80°C and stirred for 5 hours.[1] After cooling to room temperature, excess acetic acid is removed under high vacuum.[1] The resulting viscous product is dissolved in bi-distilled water, and the pH is adjusted to 10 with solid sodium carbonate.[1] The aqueous solution is then extracted five times with chloroform.[1] The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield 3,5-Lutidine-N-Oxide.[1]

Step 2: Synthesis of 2-Acetoxymethyl-3,5-dimethylpyridine via Boekelheide Rearrangement

-

Materials: 3,5-Lutidine-N-Oxide, acetic anhydride.

-

Procedure: The Boekelheide reaction is a rearrangement of α-picoline-N-oxides to hydroxymethylpyridines.[2] In a suitable reaction vessel, 3,5-Lutidine-N-Oxide is treated with acetic anhydride. The reaction is typically carried out by heating the mixture to reflux (approximately 140°C).[2] The acetic anhydride serves as both the acylating agent and the solvent. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the excess acetic anhydride is removed under reduced pressure to yield crude 2-Acetoxymethyl-3,5-dimethylpyridine.

Step 3: Hydrolysis of 2-Acetoxymethyl-3,5-dimethylpyridine

-

Materials: 2-Acetoxymethyl-3,5-dimethylpyridine, aqueous acid or base (e.g., HCl or NaOH).

-

Procedure: The crude 2-Acetoxymethyl-3,5-dimethylpyridine is subjected to hydrolysis to cleave the acetate group and afford the desired alcohol. This can be achieved by heating the acetate in the presence of either an aqueous acid or base. The reaction mixture is then neutralized and extracted with a suitable organic solvent. The organic extracts are dried and concentrated to provide this compound. Purification can be achieved by distillation or column chromatography.

Quantitative Data Summary for Pathway 1

| Step | Product | Starting Material | Key Reagents | Reported Yield |

| 1 | 3,5-Lutidine-N-Oxide | 3,5-Lutidine | Hydrogen peroxide, Acetic acid | High |

| 2 | 2-Acetoxymethyl-3,5-dimethylpyridine | 3,5-Lutidine-N-Oxide | Acetic anhydride | Moderate to Good |

| 3 | This compound | 2-Acetoxymethyl-3,5-dimethylpyridine | Acid or Base | Good to High |

Note: Specific yields for each step can vary depending on reaction conditions and scale.

Diagram of Pathway 1

Caption: Synthesis of this compound from 3,5-Lutidine.

Pathway 2: Synthesis from 2,3,5-Collidine

An alternative approach to this compound starts from 2,3,5-Collidine (2,3,5-trimethylpyridine). This pathway is particularly relevant in the context of synthesizing more complex pyridine derivatives, such as the key intermediate for proton pump inhibitors, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.[3] While the direct conversion to the target compound is less commonly documented, the initial steps for functionalization are analogous.

Conceptual Experimental Workflow:

The synthesis from 2,3,5-Collidine would likely involve the following conceptual steps:

-

N-Oxidation: Similar to Pathway 1, the first step would be the oxidation of the pyridine nitrogen to form 2,3,5-Collidine-N-Oxide using an oxidizing agent like hydrogen peroxide in acetic acid.

-

Rearrangement and Functionalization: The N-oxide would then undergo a rearrangement reaction, for example with acetic anhydride, to introduce an acetoxy group at one of the methyl positions. The regioselectivity of this step would be a critical factor.

-

Hydrolysis: The resulting acetoxymethylpyridine derivative would then be hydrolyzed to the corresponding hydroxymethylpyridine.

Quantitative Data Summary for Pathway 2 (Conceptual)

| Step | Product | Starting Material | Key Reagents | Expected Yield |

| 1 | 2,3,5-Collidine-N-Oxide | 2,3,5-Collidine | Hydrogen peroxide, Acetic acid | High |

| 2 | Acetoxymethyl-dimethylpyridine isomer(s) | 2,3,5-Collidine-N-Oxide | Acetic anhydride | Variable |

| 3 | Hydroxymethyl-dimethylpyridine isomer(s) | Acetoxymethyl-dimethylpyridine isomer(s) | Acid or Base | Good to High |

Note: This pathway is presented as a conceptual route, and specific yields would need to be determined experimentally.

Diagram of Pathway 2 (Conceptual)

Caption: Conceptual synthesis from 2,3,5-Collidine.

Conclusion

The synthesis of this compound is most practically achieved via the N-oxidation of 3,5-Lutidine followed by a Boekelheide rearrangement and subsequent hydrolysis. This pathway offers a reliable and well-documented route to the target compound. The alternative pathway starting from 2,3,5-Collidine presents a potential, though less direct, approach that may require further optimization to control regioselectivity. The detailed protocols and data presented in this guide are intended to support researchers and professionals in the efficient and effective synthesis of this important chemical intermediate.

References

Technical Guide: Spectroscopic and Synthetic Overview of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Introduction

This technical guide provides a detailed overview of the spectroscopic data and synthetic methodologies for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. It is important to note that a comprehensive search for spectroscopic data for "(3,5-Dimethylpyridin-2-yl)methanol" did not yield readily available information in the public domain, suggesting it is a less common or less extensively characterized compound. In contrast, the methoxy-substituted derivative, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, is a well-documented and crucial intermediate in the synthesis of proton pump inhibitors (PPIs) like omeprazole and esomeprazole.[1] Therefore, this guide focuses on this commercially significant analogue to provide relevant and in-depth information for researchers, scientists, and drug development professionals.

Spectroscopic Data

The following tables summarize the key spectroscopic data for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, a white to light brown powder or crystalline solid.[1][2]

Table 1: Physical and Chemical Properties [1][3]

| Property | Value |

| CAS Number | 86604-78-6 |

| Molecular Formula | C₉H₁₃NO₂ |

| Molecular Weight | 167.21 g/mol |

| Melting Point | 56.5-60.5 °C |

| Boiling Point | 115-135 °C at 0.01 Torr |

| Solubility | Slightly soluble in Chloroform |

Table 2: 1H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 3: 13C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| Data not available in search results |

Table 4: IR Spectroscopic Data

| Wavenumber (cm-1) | Assignment |

| Data not available in search results |

Table 5: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| Data not available in search results |

Note: While specific peak assignments for NMR, IR, and MS were not available in the aggregated search results, the presence of these analytical techniques is mentioned in various sources, indicating that such data exists.

Experimental Protocols

The synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a critical process in the pharmaceutical industry. Several synthetic routes have been developed, with a common and well-established method starting from 3,5-Lutidine. This multi-step process is optimized for industrial production and generally provides high overall yields.[4]

Synthesis from 3,5-Lutidine (Classical Route)

This widely used approach involves the following key transformations:[4]

-

N-Oxidation: 3,5-Lutidine is oxidized to 3,5-Dimethylpyridine-N-oxide using a suitable oxidizing agent such as hydrogen peroxide in acetic acid.

-

Nitration: The N-oxide is then nitrated to introduce a nitro group at the 4-position of the pyridine ring, yielding 3,5-Dimethyl-4-nitropyridine-N-oxide. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid.[4]

-

Methoxylation: The nitro group is subsequently displaced by a methoxy group through nucleophilic aromatic substitution. This is achieved by reacting the nitrated intermediate with sodium methoxide in methanol.[4]

-

Functionalization of the 2-Methyl Group: The final step involves the functionalization of the methyl group at the 2-position to the desired hydroxymethyl group. This can be achieved through various methods, including rearrangement followed by hydrolysis.[4]

An alternative final step involves the conversion of an intermediate to a chloromethyl derivative, which is then hydrolyzed to the final methanol product.[1]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and characterization of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

References

An In-depth Technical Guide to (3,5-Dimethylpyridin-2-yl)methanol

This technical guide provides a comprehensive overview of (3,5-Dimethylpyridin-2-yl)methanol, including its chemical identity, physicochemical properties, and a detailed synthesis protocol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity

IUPAC Name: this compound[1][2]

Synonyms:

-

2-(Hydroxymethyl)-3,5-dimethylpyridine[2]

-

3,5-Dimethyl-2-pyridinemethanol

Physicochemical Properties

The following table summarizes the key quantitative data for this compound. It is important to note that while some physical properties have been experimentally determined, others are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | [1][2][3] |

| Molecular Weight | 137.18 g/mol | [1][2][3] |

| CAS Number | 202932-05-6 | [1][3][4] |

| Melting Point | 92 °C | [3] |

| Boiling Point (Predicted) | 257.3 ± 35.0 °C | [5] |

| Density (Predicted) | 1.063 ± 0.06 g/cm³ | [3] |

Synthesis of this compound

While detailed experimental protocols for the synthesis of this compound are not extensively published, a viable synthetic route can be adapted from methodologies used for structurally similar pyridine derivatives. The following protocol is based on the reduction of a corresponding pyridine-2-carboxylic acid or its ester, a common strategy for the preparation of pyridyl methanols.

Experimental Protocol: Reduction of a 3,5-Dimethylpyridine-2-carboxylic Acid Derivative

Objective: To synthesize this compound via the reduction of a suitable precursor.

Materials:

-

Ethyl 3,5-dimethylpyridine-2-carboxylate (or a similar activated carboxylic acid derivative)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Sodium sulfate (anhydrous)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated aqueous solution)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran.

-

Addition of Precursor: A solution of ethyl 3,5-dimethylpyridine-2-carboxylate (1 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction mixture is cooled to 0 °C, and the excess LiAlH₄ is cautiously quenched by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Work-up: The resulting solid is filtered off and washed with diethyl ether. The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Safety Precautions: Lithium aluminum hydride is a highly reactive and flammable reagent that reacts violently with water. All manipulations should be carried out in a fume hood under an inert atmosphere by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Logical Workflow for Synthesis

The following diagram illustrates a generalized synthetic workflow for the preparation of this compound from a suitable pyridine precursor.

References

Technical Guide: Physical Properties of (3,5-Dimethylpyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,5-Dimethylpyridin-2-yl)methanol, a substituted pyridine derivative, serves as a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in drug discovery and development pipelines. This technical guide provides a comprehensive overview of the known and predicted physical characteristics of this compound (CAS No. 202932-05-6), alongside detailed experimental protocols for their determination.

Core Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that while some data is available from chemical suppliers, other values are based on computational predictions and should be considered with this in mind. A notable discrepancy exists regarding the physical state and melting point, with some sources describing it as an oil and others predicting a solid with a high melting point.

| Property | Value | Source/Comment |

| Molecular Formula | C₈H₁₁NO | - |

| Molecular Weight | 137.18 g/mol | - |

| CAS Number | 202932-05-6 | - |

| Physical State | Colourless to Brown Oil | Pharmaffiliates[1] |

| Melting Point | 92 °C (Predicted) | ChemBK |

| Boiling Point | 257.3 ± 35.0 °C (Predicted) | ChemBK |

| Density | 1.063 ± 0.06 g/cm³ (Predicted) | ChemBK |

| Solubility | No experimental data available. | - |

| pKa | No experimental data available. | - |

Experimental Protocols

The following sections detail standardized experimental procedures for the determination of key physical properties of this compound.

Determination of Physical State

The physical state of a chemical compound at a given temperature and pressure is a fundamental property.[2][3][4]

Methodology:

-

Visual Inspection: At ambient temperature and pressure, visually inspect a sample of the compound. Note whether it exists as a solid, liquid, or gas.[2]

-

Description: Describe the appearance of the substance, including its color and clarity (e.g., colorless oil, white crystalline solid).

-

Confirmation: For solids, the melting point determination will confirm the physical state at different temperatures. For liquids, the boiling point determination provides similar confirmation.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound.

Methodology (Capillary Method):

-

Sample Preparation: A small, dry sample of the solid compound is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) for a precise measurement.

-

Observation: The temperatures at which the substance begins to melt (the first appearance of liquid) and is completely molten are recorded as the melting point range.

Boiling Point Determination

The boiling point is a key characteristic of a liquid compound.

Methodology (Thiele Tube Method):

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil). The oil level should be above the level of the sample in the test tube.

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

Observation: As the liquid approaches its boiling point, a steady stream of bubbles will emerge from the inverted capillary. The heating is then discontinued. The temperature at which the bubbling ceases and the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.

Solubility Determination

Understanding a compound's solubility in various solvents is crucial for its application in solution-based assays and formulations.

Methodology (Qualitative):

-

Solvent Selection: A range of representative solvents should be chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Addition: To a small test tube containing approximately 1 mL of the solvent, add a small, measured amount of the compound (e.g., 10 mg).

-

Mixing: The mixture is agitated vigorously (e.g., by vortexing) for a set period.

-

Observation: The mixture is observed to determine if the compound has completely dissolved. The solubility can be classified as soluble, partially soluble, or insoluble.

-

Quantitative Analysis (Optional): For a more precise determination, a saturated solution can be prepared, and the concentration of the dissolved compound can be measured using techniques like UV-Vis spectroscopy or HPLC.

pKa Determination

The pKa value is a measure of the acidity of a compound and is critical for understanding its ionization state at different pH values.

Methodology (Potentiometric Titration):

-

Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent (typically a water-cosolvent mixture) to create a solution of known concentration.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid or base is added to the sample solution in small, known increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the compound has been neutralized.[5] Spectrophotometric and NMR methods can also be employed for pKa determination.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical structure of a molecule.

Methodology:

-

Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is filtered into a clean NMR tube.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: A one-dimensional carbon NMR spectrum is acquired. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

-

Data Processing: The raw data (Free Induction Decay) is processed by Fourier transformation, phasing, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships of the physical properties.

Caption: Experimental workflows for melting and boiling point determination.

Caption: Logical relationships of physical properties.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Physical Properties [www2.chemistry.msu.edu]

- 3. Physical Properties Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 4. quora.com [quora.com]

- 5. m.youtube.com [m.youtube.com]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of the Hydroxyl Group in (3,5-Dimethylpyridin-2-yl)methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,5-Dimethylpyridin-2-yl)methanol is a substituted pyridine derivative of interest in medicinal chemistry and drug development. The reactivity of its primary hydroxyl group is central to its utility as a synthetic intermediate for creating a diverse range of molecular structures. This technical guide provides a comprehensive overview of the synthesis and core reactivity of the hydroxyl group in this compound. While specific experimental data for this compound is limited in publicly available literature, this guide leverages established synthetic methodologies for structurally similar compounds, particularly its 4-methoxy analog, to provide detailed experimental protocols. All quantitative data is summarized for clarity, and key transformations are illustrated with workflow diagrams.

Introduction

Substituted pyridyl methanols are a class of compounds that feature prominently in the synthesis of pharmaceuticals and other biologically active molecules. The hydroxyl group provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This compound, in particular, serves as a scaffold that can be elaborated to explore structure-activity relationships (SAR) in drug discovery programs. For instance, derivatives of pyridin-2-yl-methanol have been investigated as potential therapeutic agents, such as selective transient receptor potential vanilloid 3 (TRPV3) antagonists.[1]

This guide focuses on the key reactions of the hydroxyl group in this compound, including its synthesis, oxidation, esterification, etherification, and substitution reactions.

Synthesis of this compound

The synthesis of this compound can be approached from its parent heterocycle, 3,5-lutidine (3,5-dimethylpyridine). A common strategy for the functionalization of the methyl group at the 2-position of the pyridine ring involves an N-oxidation followed by rearrangement.

A general synthetic pathway starting from 3,5-lutidine is outlined below. It is important to note that while the initial steps are applicable to 3,5-lutidine, the subsequent steps leading to the 4-methoxy analog are more extensively documented. The synthesis of the non-methoxylated target compound would require adaptation of these methods.

Experimental Protocol: Synthesis from 3,5-Lutidine (Adapted from related syntheses)

Step 1: N-Oxidation of 3,5-Lutidine

-

Reaction Setup: In a round-bottom flask, dissolve 3,5-lutidine in glacial acetic acid.

-

Oxidation: Cool the solution and add hydrogen peroxide (30-40% aqueous solution) dropwise while maintaining the temperature below 50°C.

-

Reaction Monitoring: Stir the mixture at 50°C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and cautiously add a solution of sodium sulfite to quench the excess peroxide. Neutralize the mixture with a base (e.g., sodium hydroxide or sodium carbonate) and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,5-dimethylpyridine-N-oxide.

Step 2: Functionalization and Hydrolysis to this compound

-

Rearrangement: Treat the 3,5-dimethylpyridine-N-oxide with acetic anhydride. This reaction typically leads to the formation of (3,5-dimethylpyridin-2-yl)methyl acetate.

-

Hydrolysis: The resulting acetate can be hydrolyzed to the desired alcohol, this compound, under basic conditions (e.g., with sodium hydroxide in a methanol/water mixture).

-

Purification: The final product can be purified by extraction and column chromatography.

Reactivity of the Hydroxyl Group

The primary hydroxyl group of this compound is a versatile functional group that can undergo a variety of transformations.

Oxidation to Aldehyde

The oxidation of the primary alcohol to the corresponding aldehyde, 3,5-dimethylpicolinaldehyde, is a key transformation that opens up further synthetic possibilities, such as the formation of imines, alkenes (via Wittig reaction), and secondary alcohols (via Grignard reaction).

Table 1: Oxidation of Pyridyl Methanols to Aldehydes

| Oxidizing Agent | Solvent | Typical Temperature (°C) | Typical Yield (%) | Notes |

| Manganese Dioxide (MnO₂) | Dichloromethane | Room Temperature | Good to Excellent | Heterogeneous reaction, requires an excess of the reagent. |

| Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temperature | Good | Can be acidic; may not be suitable for acid-sensitive substrates. |

| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | Dichloromethane | -78 to Room Temperature | Good to Excellent | Mild conditions, but requires careful temperature control. |

Experimental Protocol: Oxidation using Manganese Dioxide (General Procedure)

-

Reaction Setup: To a solution of this compound in dichloromethane, add activated manganese dioxide (5-10 equivalents).

-

Reaction: Stir the suspension vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Filter the reaction mixture through a pad of celite to remove the manganese dioxide.

-

Purification: Wash the celite pad with dichloromethane and concentrate the combined filtrates under reduced pressure to obtain the crude aldehyde, which can be further purified by column chromatography.

Esterification

The hydroxyl group can be readily converted to an ester through reaction with a carboxylic acid, acid chloride, or acid anhydride. This reaction is often used to install protecting groups or to synthesize biologically active ester derivatives.

Table 2: Esterification of Pyridyl Methanols

| Reagent | Catalyst/Base | Solvent | Typical Temperature (°C) | Typical Yield (%) |

| Acid Chloride | Pyridine or Triethylamine | Dichloromethane | 0 to Room Temperature | High |

| Carboxylic Acid | DCC, DMAP | Dichloromethane | 0 to Room Temperature | Good to High |

| Carboxylic Acid | H₂SO₄ (catalytic) | Alcohol (as solvent) | Reflux | Moderate to Good |

Experimental Protocol: Esterification using an Acid Chloride (General Procedure)

-

Reaction Setup: Dissolve this compound in dichloromethane and add a base such as triethylamine or pyridine.

-

Acylation: Cool the solution to 0°C and add the acid chloride dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove the base, followed by saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by column chromatography.

Etherification

The formation of an ether from the hydroxyl group can be achieved under basic conditions using an alkyl halide (Williamson ether synthesis). This is a common method for introducing small alkyl groups or for linking the pyridyl methanol moiety to other molecules.

Table 3: Etherification of Pyridyl Methanols

| Reagent | Base | Solvent | Typical Temperature (°C) | Typical Yield (%) |

| Alkyl Iodide | Sodium Hydride (NaH) | THF or DMF | 0 to Room Temperature | Good |

| Alkyl Bromide | Potassium tert-butoxide | THF | Room Temperature | Good |

Experimental Protocol: Williamson Ether Synthesis (General Procedure)

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend sodium hydride in anhydrous THF or DMF.

-

Deprotonation: Cool the suspension to 0°C and add a solution of this compound in the same solvent dropwise.

-

Alkylation: After the evolution of hydrogen gas ceases, add the alkyl halide (e.g., methyl iodide) and allow the reaction to stir at room temperature.

-

Work-up: Carefully quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude ether by column chromatography.

Substitution Reactions

The hydroxyl group can be converted into a good leaving group, such as a halide or a tosylate, to facilitate nucleophilic substitution reactions. This is a crucial step for coupling the pyridyl moiety with other nucleophilic fragments.

Table 4: Conversion of the Hydroxyl Group to a Leaving Group

| Reagent | Product | Solvent | Typical Temperature (°C) |

| Thionyl Chloride (SOCl₂) | (3,5-Dimethylpyridin-2-yl)methyl chloride | Dichloromethane or Chloroform | 0 to Room Temperature |

| Phosphorus Tribromide (PBr₃) | (3,5-Dimethylpyridin-2-yl)methyl bromide | Diethyl ether | 0 to Room Temperature |

| Tosyl Chloride (TsCl) | (3,5-Dimethylpyridin-2-yl)methyl tosylate | Pyridine or Dichloromethane/Triethylamine | 0 to Room Temperature |

Experimental Protocol: Chlorination using Thionyl Chloride (General Procedure)

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas trap, dissolve this compound in a suitable solvent like dichloromethane.

-

Chlorination: Cool the solution to 0°C and add thionyl chloride dropwise.

-

Reaction: Stir the reaction mixture at room temperature or gently heat to reflux until the reaction is complete (monitored by TLC).

-

Work-up: Carefully quench the excess thionyl chloride by pouring the reaction mixture onto ice. Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

-

Purification: Dry the organic layer and concentrate under reduced pressure to obtain the crude chloride, which can be used in subsequent steps or purified by chromatography.

Visualization of Reaction Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the key reactions of the hydroxyl group in this compound.

Caption: Oxidation of this compound.

Caption: Esterification of this compound.

Caption: Etherification of this compound.

Caption: Substitution reactions of this compound.

Conclusion

The hydroxyl group of this compound provides a versatile platform for a wide array of chemical transformations. Through oxidation, esterification, etherification, and substitution reactions, this compound can be readily converted into a variety of derivatives. While detailed experimental data for this specific molecule is not as prevalent as for its 4-methoxy analog, the general principles of reactivity and the provided protocols serve as a strong foundation for researchers in the fields of organic synthesis and drug discovery. The ability to readily functionalize this scaffold underscores its potential for the development of novel chemical entities with diverse biological activities. It is recommended that the provided experimental protocols be optimized for the specific substrate and desired transformation.

References

(3,5-Dimethylpyridin-2-yl)methanol: A Technical Guide to its Potential Applications in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(3,5-Dimethylpyridin-2-yl)methanol is a substituted pyridine derivative with significant potential as a versatile building block and ligand in organic synthesis. While extensive literature exists for its 4-methoxy analogue, a key intermediate in the synthesis of proton pump inhibitors, the direct applications of this compound are less documented. This technical guide consolidates the available information on analogous pyridin-2-yl-methanol derivatives to project the potential synthetic utility of this compound. This document outlines its synthesis, potential applications as a ligand in transition metal catalysis, and its role as a scaffold for the synthesis of more complex molecules through functionalization of its hydroxyl group and pyridine ring. Detailed experimental protocols, quantitative data based on analogous systems, and workflow diagrams are provided to guide researchers in exploring its synthetic potential.

Introduction

Substituted pyridines are a cornerstone of modern organic and medicinal chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Pyridin-2-yl-methanol scaffolds, in particular, offer a unique combination of a coordinating nitrogen atom and a reactive hydroxyl group, making them valuable synthons.[2] this compound, with its specific substitution pattern, presents opportunities for the development of novel ligands and as a precursor to complex molecular architectures. This guide explores these potential applications by drawing parallels with well-established reactions of similar pyridine derivatives.

Synthesis of this compound

The synthesis of this compound can be envisioned through the reduction of a corresponding carbonyl compound, such as an aldehyde or an ester. A common and effective method involves the reduction of a pyridine-2-carboxaldehyde.

Synthesis via Reduction of 3,5-Dimethylpyridine-2-carboxaldehyde

A plausible and direct route to this compound is the reduction of 3,5-dimethylpyridine-2-carboxaldehyde. This transformation can be achieved with high efficiency using common reducing agents.

Table 1: Comparison of Reducing Agents for the Synthesis of this compound

| Reducing Agent | Solvent(s) | Typical Reaction Time | Typical Yield (%) | Ref. (Analogous Reactions) |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 1-3 hours | >95 | [3] |

| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl ether | 0.5-2 hours | >95 | [3] |

| Catalytic Hydrogenation (H₂, Pd/C) | Methanol, Ethyl Acetate | 4-12 hours | >90 | [3] |

Experimental Protocol: Reduction of 3,5-Dimethylpyridine-2-carboxaldehyde with Sodium Borohydride

Materials:

-

3,5-Dimethylpyridine-2-carboxaldehyde

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized Water

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary Evaporator

-

Magnetic Stirrer and Stir Bar

-

Round-bottom flask

-

Separatory Funnel

Procedure:

-

Dissolve 3,5-dimethylpyridine-2-carboxaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Caption: Synthetic workflow for the reduction of 3,5-Dimethylpyridine-2-carboxaldehyde.

Potential Applications in Organic Synthesis

The bifunctional nature of this compound, possessing both a Lewis basic pyridine nitrogen and a nucleophilic/electrophilic hydroxyl group, opens up a wide range of potential applications.

Ligand in Transition Metal Catalysis

The pyridine nitrogen in this compound can act as a ligand for various transition metals, potentially enabling its use in catalysis. The steric hindrance provided by the two methyl groups can influence the coordination geometry and the catalytic activity of the resulting metal complex.

Table 2: Potential Catalytic Applications of this compound as a Ligand

| Reaction Type | Metal Catalyst | Co-ligand/Additive | Potential Substrates | Expected Outcome/Yields | Ref. (Analogous Systems) |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ | Base (e.g., K₂CO₃) | Aryl halides, Arylboronic acids | Moderate to high yields | [4] |

| Heck Coupling | Pd(OAc)₂ | Base (e.g., Et₃N) | Aryl halides, Alkenes | Moderate to high yields | [4] |

| C-H Activation/Functionalization | Rh(III), Ru(II) | Oxidant | Arenes, Heteroarenes | Varies | [3] |

| Polymerization | Fe(II), Co(II) | Activator | Ethylene, Norbornene | High molecular weight polymers | [5] |

Building Block for Complex Molecules

The hydroxyl group of this compound is a key functional handle for further synthetic transformations.

Oxidation of the primary alcohol to the corresponding aldehyde provides a versatile intermediate for various subsequent reactions, such as Wittig reactions, reductive aminations, and additions of organometallic reagents.

Table 3: Oxidation of this compound to the Aldehyde

| Oxidizing Agent | Solvent(s) | Typical Reaction Time | Typical Yield (%) | Ref. (Analogous Reactions) |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | 2-4 hours | 80-90 | General Organic Chemistry |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | 1-3 hours | >90 | General Organic Chemistry |

| Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) | Dichloromethane (DCM) | 1-2 hours | >90 | General Organic Chemistry |

The hydroxyl group can be converted into a better leaving group, such as a halide or a sulfonate ester (e.g., tosylate or mesylate), facilitating nucleophilic substitution reactions to introduce a variety of functional groups.

Caption: Potential functionalization pathways for this compound.

Experimental Protocol: Tosylation of this compound

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (15 mL per gram of alcohol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous pyridine (1.5 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, keeping the temperature below 5 °C.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Conclusion

This compound represents a promising, yet underexplored, building block in organic synthesis. Based on the established chemistry of analogous pyridin-2-yl-methanol derivatives, it holds significant potential as a ligand in transition metal catalysis and as a versatile intermediate for the synthesis of complex molecules. The synthetic routes and potential applications outlined in this guide are intended to provide a solid foundation for researchers to unlock the full synthetic utility of this compound. Further investigation into its specific reactivity and catalytic performance is warranted and is expected to reveal novel applications in both academic and industrial research.

References

- 1. Synthesis and characterization of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol: a supramolecular and topological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (6-Chloropyridin-2-yl)methanol|CAS 33674-97-4 [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol: A Key Intermediate in Pharmaceutical Synthesis

Introduction

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, a pyridine derivative, is a critical building block in the pharmaceutical industry.[1][2] Its primary significance lies in its role as a key intermediate in the synthesis of proton pump inhibitors (PPIs), a class of drugs widely used to reduce gastric acid production and treat conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[2] Notable examples of blockbuster drugs synthesized using this compound include omeprazole and esomeprazole.[2] This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and applications of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, tailored for researchers, scientists, and professionals in drug development. While the user's original query specified (3,5-Dimethylpyridin-2-yl)methanol, the vast majority of published research and industrial application focuses on its 4-methoxy derivative. Therefore, this guide will focus on the latter, which is of significant interest to the target audience.

Physicochemical Properties

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a white to light brown crystalline powder.[1][2] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃NO₂ | [1][2][3][4] |

| Molecular Weight | 167.21 g/mol | [2][3][4] |

| CAS Number | 86604-78-6 | [1][2][4] |

| Melting Point | 56.5-60.5 °C | [1][2][5] |

| Boiling Point | 115-135 °C at 0.01 Torr | [1][2] |

| Density | 1.092 ± 0.06 g/cm³ (Predicted) | [1][5] |

| Solubility | Slightly soluble in Chloroform | [1][2][5] |

| pKa | 13.27 ± 0.10 (Predicted) | [1][5] |

| InChI Key | PSEPRWKZZJWRCB-UHFFFAOYSA-N | [1][2][3] |

Synthetic Pathways

The synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a well-established process in industrial organic chemistry. Several routes have been developed, with the choice often depending on factors like the availability of starting materials, scalability, and yield. The most common and historically significant pathway starts from 3,5-lutidine (3,5-dimethylpyridine).

Classical Synthesis Route from 3,5-Lutidine

This multi-step synthesis is a widely adopted industrial method.[6] It involves the following key transformations:

-

N-Oxidation: 3,5-Lutidine is oxidized to 3,5-Lutidine-N-Oxide using an oxidizing agent like hydrogen peroxide in acetic acid.[7]

-

Nitration: The N-oxide is then nitrated to introduce a nitro group at the 4-position of the pyridine ring.[6][7]

-

Methoxylation: The nitro group is subsequently displaced by a methoxy group through nucleophilic aromatic substitution using sodium methoxide.[6]

-

Functionalization of the Methyl Group: The final step involves the functionalization of one of the methyl groups to a hydroxymethyl group.[6]

Caption: Classical synthetic pathway from 3,5-Lutidine.

Alternative Synthetic Routes

Concerns over the use of harsh nitrating agents have led to the development of alternative synthetic strategies. One notable alternative starts from 2,3,5-collidine.[6] Another approach involves the catalytic hydrogenation of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile.[8][9]

Experimental Protocols

Synthesis from 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride

This procedure details the hydrolysis of the chloromethyl precursor to the final product.

Materials:

-

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

-

Methanol

-

Water

-

Potassium iodide

-

Sodium hydroxide

Procedure:

-

A suspension of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride is prepared in a mixture of methanol and water.[2]

-

Potassium iodide and sodium hydroxide are added to the suspension.[2]

-

The reaction mixture is stirred until the reaction is complete.

-

The methanol is removed under reduced pressure using a rotary evaporator.[2]

-

Water is added to the remaining residue, and the product is isolated.[2]

Catalytic Hydrogenation of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile

This method provides an alternative route to the target molecule.

Materials:

-

3,5-dimethyl-4-methoxypyridine-2-carbonitrile

-

Methanol saturated with ammonia

-

Raney® Nickel catalyst

Procedure:

-

In an autoclave, 3,5-dimethyl-4-methoxypyridine-2-carbonitrile is dissolved in methanol saturated with ammonia.[8]

-

A slurry of Raney® Nickel is carefully added under an inert atmosphere.[8]

-

The autoclave is sealed, purged with hydrogen, and then pressurized with hydrogen gas.[8]

-

The reaction mixture is heated to the target temperature and agitated until the reaction is complete.[8]

-

The resulting aminomethylpyridine is then converted to the alcohol via diazotization with sodium nitrite in an acidic aqueous solution.[8][9]

Applications in Drug Development

The primary and most significant application of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is in the synthesis of proton pump inhibitors.[2][6] The hydroxyl group of the molecule is a key functional handle that allows for its coupling with a benzimidazole moiety, which is the core structure of many PPIs.

The general workflow for its application in PPI synthesis is as follows:

-

Activation of the Hydroxyl Group: The hydroxyl group is typically converted into a better leaving group, most commonly a chloride, to facilitate the subsequent nucleophilic substitution reaction.

-

Coupling with Benzimidazole Core: The activated pyridine derivative is then reacted with a substituted benzimidazole to form the carbon-sulfur bond that characterizes many PPIs.

-

Oxidation: The final step involves the oxidation of the sulfide to a sulfoxide, which is the active form of the drug.

Caption: Logical workflow for PPI synthesis.

Conclusion

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a compound of immense industrial importance, primarily due to its indispensable role in the synthesis of a major class of pharmaceuticals. The development of efficient and scalable synthetic routes to this intermediate has been a significant focus of research in medicinal and process chemistry. A thorough understanding of its properties, synthesis, and reaction mechanisms is crucial for professionals involved in the research and development of new and existing drugs. Further innovations in the synthesis of this key intermediate are likely to focus on greener and more sustainable chemical processes.

References

- 1. 3,5-Dimethyl-4-methoxy-2-pyridinemethanol | 86604-78-6 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine | C9H13NO2 | CID 737823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 86604-78-6 | 4-Methoxy-3,5-dimethyl-2-pyridinemethanol - Synblock [synblock.com]

- 5. lookchem.com [lookchem.com]

- 6. benchchem.com [benchchem.com]

- 7. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents [patents.google.com]

Methodological & Application

Synthesis of (3,5-Dimethylpyridin-2-yl)methanol from 3,5-Lutidine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of (3,5-Dimethylpyridin-2-yl)methanol, a valuable pyridine derivative, starting from 3,5-lutidine. The methodologies presented are based on established chemical transformations and are intended to guide researchers in the efficient preparation of this compound.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structural motif, featuring a hydroxymethyl group at the 2-position of a dimethylated pyridine ring, makes it a versatile intermediate for further chemical modifications. The synthesis from the readily available starting material, 3,5-lutidine, can be accomplished through a few reliable synthetic pathways. This document outlines two primary routes: one involving a direct functionalization of the 2-methyl group via an N-oxide rearrangement, and an alternative pathway proceeding through a chloromethyl intermediate.

Synthetic Pathways Overview

The synthesis of this compound from 3,5-lutidine primarily involves the activation of a methyl group at the 2-position. This is typically achieved by forming the corresponding N-oxide, which enhances the acidity of the α-methyl protons and facilitates further reactions.

Route 1: N-Oxidation followed by Boekelheide Rearrangement

This elegant and direct route involves two key transformations:

-

N-Oxidation: 3,5-Lutidine is oxidized to 3,5-lutidine-N-oxide. This step is crucial for activating the 2-methyl group.

-

Boekelheide Rearrangement: The 3,5-lutidine-N-oxide undergoes a rearrangement reaction in the presence of an acylating agent, such as acetic anhydride or trifluoroacetic anhydride (TFAA), to introduce an acyloxymethyl group at the 2-position. Subsequent hydrolysis yields the desired this compound. The Boekelheide rearrangement is a classic transformation for the functionalization of methyl groups alpha to a pyridine nitrogen via the N-oxide.[1][2][3]

Route 2: Synthesis via a 2-Chloromethyl Intermediate

This alternative pathway also begins with the N-oxidation of 3,5-lutidine, followed by chlorination and subsequent hydrolysis:

-

N-Oxidation: Identical to the first step in Route 1.

-

Chlorination: The 3,5-lutidine-N-oxide is treated with a chlorinating agent, such as phosphoryl chloride or sulfuryl chloride, to form 2-chloromethyl-3,5-dimethylpyridine.

-

Hydrolysis: The 2-chloromethyl intermediate is then hydrolyzed to this compound.

Data Presentation

The following table summarizes the key reaction steps and typical yields for the synthesis of this compound from 3,5-lutidine.

| Route | Step | Transformation | Key Reagents | Typical Yield |

| 1 | 1 | 3,5-Lutidine → 3,5-Lutidine-N-oxide | H₂O₂, Acetic Acid | >95%[4][5][6] |

| 2 | 3,5-Lutidine-N-oxide → this compound | 1. Acetic Anhydride or TFAA2. Hydrolysis | Varies | |

| 2 | 1 | 3,5-Lutidine → 3,5-Lutidine-N-oxide | H₂O₂, Acetic Acid | >95%[4][5][6] |

| 2 | 3,5-Lutidine-N-oxide → 2-Chloromethyl-3,5-dimethylpyridine | POCl₃ or SO₂Cl₂ | Not explicitly stated | |

| 3 | 2-Chloromethyl-3,5-dimethylpyridine → this compound | H₂O, Base | Not explicitly stated |

Experimental Protocols

Route 1: N-Oxidation and Boekelheide Rearrangement

Step 1: Synthesis of 3,5-Lutidine-N-oxide

Materials:

-

3,5-Lutidine

-

Glacial Acetic Acid

-

Hydrogen Peroxide (35% solution)

-

Sodium Carbonate (Na₂CO₃)

-

Sodium Sulfate (Na₂SO₄)

-

Chloroform (CHCl₃)

Procedure: [4]

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-lutidine (0.051 mol, 5.82 mL) in glacial acetic acid (0.5 mol, 29.8 mL).

-

To this solution, carefully add hydrogen peroxide (5 mL, 35%).

-

Heat the reaction mixture to 80°C and maintain this temperature with constant stirring for 5 hours.

-

After the reaction is complete, cool the flask to room temperature in an ice bath.

-

Remove the excess acetic acid under reduced pressure using a rotary evaporator.

-

Dissolve the viscous residue in a minimal amount of water and adjust the pH to 10 with the addition of solid sodium carbonate.

-

Extract the aqueous solution with chloroform (5 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield 3,5-lutidine-N-oxide as a hygroscopic crystalline powder. A yield of around 70% can be expected.[4]

Step 2: Boekelheide Rearrangement to this compound

Materials:

-

3,5-Lutidine-N-oxide

-

Acetic Anhydride

-

Sodium Hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, suspend 3,5-lutidine-N-oxide in acetic anhydride.

-

Heat the mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully add the reaction mixture to a stirred, cold solution of sodium hydroxide to hydrolyze the acetate ester and neutralize the excess acetic anhydride and acetic acid.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Visualizations

Caption: Synthetic routes for this compound.

Caption: Mechanism of the Boekelheide Rearrangement.

References

- 1. Boekelheide reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intermediates for the preparation of omeprazole - Patent 0103553 [data.epo.org]

- 6. CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]

Laboratory Scale Synthesis of (3,5-Dimethylpyridin-2-yl)methanol: An Application Note

Introduction

(3,5-Dimethylpyridin-2-yl)methanol is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and drug development. Its structural motif is found in various pharmacologically active compounds. This application note provides a detailed laboratory-scale protocol for the synthesis of this compound, starting from the readily available precursor, 3,5-lutidine. The synthetic route involves a three-step sequence: N-oxidation of the starting material, introduction of a cyano group at the 2-position via a Reissert-Henze type reaction, followed by reduction of the nitrile to the corresponding amine and subsequent diazotization to yield the target alcohol.

Data Summary

The following table summarizes the key quantitative data for the multi-step synthesis of this compound.

| Step | Starting Material | Key Reagents | Molar Ratio (Reagent:SM) | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

| 1 | 3,5-Lutidine | Hydrogen Peroxide (35%), Glacial Acetic Acid | H₂O₂: ~1.1 | Glacial Acetic Acid | 80 | 5 | 3,5-Dimethylpyridine-N-oxide | ~95-98 |

| 2 | 3,5-Dimethylpyridine-N-oxide | Dimethylcarbamoyl Chloride, Potassium Cyanide | DMCC: ~3.0, KCN: ~3.0 | Acetonitrile | 120 | 12 | 3,5-Dimethylpicolinonitrile | Not specified |

| 3 | 3,5-Dimethylpicolinonitrile | Raney Nickel, Hydrogen | Catalytic | Methanol/Ammonia | 80-120 | - | (3,5-Dimethylpyridin-2-yl)methanamine | High (inferred) |

| 4 | (3,5-Dimethylpyridin-2-yl)methanamine | Sodium Nitrite, Acetic Acid | NaNO₂: Excess | Water/Acetic Acid | 0 | - | This compound | Not specified |

Experimental Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 3,5-Dimethylpyridine-N-oxide